2-Hydroxyethylphosphonic acid(1-)

Catalog No.
S657993
CAS No.
M.F
C2H6O4P-
M. Wt
125.04 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethylphosphonic acid(1-)

Product Name

2-Hydroxyethylphosphonic acid(1-)

IUPAC Name

hydroxy(2-hydroxyethyl)phosphinate

Molecular Formula

C2H6O4P-

Molecular Weight

125.04 g/mol

InChI

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)/p-1

InChI Key

SEHJHHHUIGULEI-UHFFFAOYSA-M

Canonical SMILES

C(CP(=O)(O)[O-])O

Description

2-hydroxyethylphosphonic acid(1-) is an organophosphonate oxoanion that is the conjugate base of 2-hydroxyethylphosphonic acid, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a 2-hydroxyethylphosphonic acid.

2-Hydroxyethylphosphonic acid(1-) is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is significant in various fields, including medicinal chemistry, agriculture, and industrial applications. Its structure allows it to mimic biological phosphates, which enhances its utility in biochemical research and applications. The compound is known for its stability and ability to participate in various

  • Oxidation: The compound can be oxidized to form various phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound, potentially yielding amino alcohols.
  • Substitution Reactions: The presence of hydroxyl and amino groups allows for substitution reactions with halogenating agents or nucleophiles like sodium azide.

These reactions are facilitated by the functional groups present in the compound, which can participate in nucleophilic and electrophilic interactions.

The biological activity of 2-hydroxyethylphosphonic acid(1-) is notable for its potential as an enzyme inhibitor and its role in biochemical pathways. Its ability to mimic natural phosphates makes it a candidate for studying enzyme mechanisms and interactions within cellular systems. Additionally, it has been investigated for its antimicrobial properties, suggesting potential applications in medicine and agriculture .

Synthesis of 2-hydroxyethylphosphonic acid(1-) can be achieved through several methods:

  • Direct Synthesis: One common method involves the reaction of phosphonates with epoxides under solvent-free conditions. This route typically yields good amounts of the desired product without the need for catalysts.
  • Hydrolysis: Industrial production often utilizes large-scale hydrolysis processes optimized for high yield and purity, which are crucial for meeting pharmaceutical standards.

These methods highlight the versatility and efficiency in synthesizing this compound.

2-Hydroxyethylphosphonic acid(1-) has a wide range of applications across different sectors:

  • Medicinal Chemistry: It is used in drug design, particularly as a scaffold for developing enzyme inhibitors and antimicrobial agents.
  • Industrial Chemistry: The compound finds use in producing flame retardants, plasticizers, and other industrial chemicals.
  • Biochemical Research: It serves as a tool for studying biochemical pathways due to its structural similarity to biological phosphates.

Research on interaction studies involving 2-hydroxyethylphosphonic acid(1-) has focused on its role as a mimic of biological molecules. Its interactions with enzymes and other biomolecules have been studied to understand its potential inhibitory effects on various biochemical pathways. These studies provide insight into how this compound can be utilized in therapeutic contexts or as a biochemical probe .

Several compounds share structural similarities with 2-hydroxyethylphosphonic acid(1-), each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-Aminoethylphosphonic acidContains both amino and hydroxyl groupsPotential as an enzyme inhibitor
1-Hydroxy-2-aminoethylphosphonic acidSimilar functional groups but different positioningUsed in studies related to neurotransmitter synthesis
HydroxyethylphosphonateLacks the amino group present in 2-hydroxyethylphosphonic acid(1-)Less reactivity compared to 2-hydroxyethylphosphonic acid(1-)
BisphosphonatesContain two phosphonate groupsPrimarily used in bone density treatments

The uniqueness of 2-hydroxyethylphosphonic acid(1-) lies in its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds, enhancing its value in medicinal chemistry and industrial applications.

XLogP3

-2.4

Wikipedia

2-hydroxyethylphosphonic acid(1-)

Dates

Modify: 2023-07-20

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